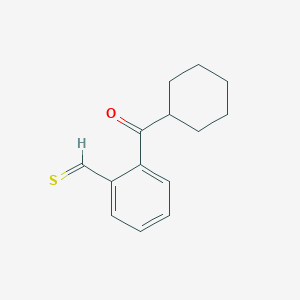
Cyclohexyl2-thiomethylphenylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl2-thiomethylphenylketone is an organic compound with the molecular formula C14H18OS. It is a yellow oil with a distinct odor. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl2-thiomethylphenylketone can be synthesized through several methods. One common method involves the reaction of cyclohexylmagnesium bromide with 2-thiomethylbenzoyl chloride. The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl2-thiomethylphenylketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiomethyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted phenyl ketones.
Scientific Research Applications
Cyclohexyl2-thiomethylphenylketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl2-thiomethylphenylketone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Cyclohexyl2-thiomethylphenylketone can be compared with other similar compounds such as:
Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group.
Thiomethylphenylketone: A compound with a similar structure but without the cyclohexyl group.
Uniqueness
This compound is unique due to the presence of both the cyclohexyl and thiomethyl groups, which contribute to its distinct chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it an important intermediate in organic synthesis and a subject of ongoing research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C14H16OS |
|---|---|
Molecular Weight |
232.34 g/mol |
IUPAC Name |
2-(cyclohexanecarbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H16OS/c15-14(11-6-2-1-3-7-11)13-9-5-4-8-12(13)10-16/h4-5,8-11H,1-3,6-7H2 |
InChI Key |
JBIGCCOZXCBRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















